2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULXFBOAPDPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Methods for Imidazo[1,2-a]pyridine Core Formation
The classical approach to synthesizing the imidazo[1,2-a]pyridine core typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. This fundamental reaction has been extensively documented and serves as the foundation for numerous derivatives. While this method efficiently creates the basic scaffold, it often requires additional functionalization steps to introduce the 3-amino group, making it less direct for synthesizing 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine.
Multi-component Reactions for Direct Access to 3-amino Derivatives
The development of multi-component reactions has significantly advanced the synthesis of functionalized imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has emerged as particularly valuable for directly accessing 3-amino derivatives. This reaction involves the condensation of 2-aminopyridine, an aldehyde (such as 4-chlorobenzaldehyde), and an isocyanide component in the presence of a catalyst, forming the imidazo[1,2-a]pyridine core with an amino group at the 3-position in a single operation.
Specific Synthesis Methods for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
The GBB-3CR represents the most direct and efficient approach for synthesizing 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine. This reaction involves the acid-catalyzed condensation of 2-aminopyridine, 4-chlorobenzaldehyde, and an isocyanide component, typically performed in polar aprotic solvents. The reaction conditions and yields are summarized in Table 1.
Table 1. Reaction conditions for GBB-3CR synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine.
| Parameter | Conditions |
|---|---|
| Reactants | 2-Aminopyridine (1.0 eq), 4-Chlorobenzaldehyde (1.0-1.2 eq), Isocyanide (1.0-1.2 eq) |
| Catalysts | p-Toluenesulfonic acid (5-10 mol%) or Scandium triflate (5-10 mol%) |
| Solvents | Dimethylformamide (DMF), Acetonitrile, or Methanol |
| Temperature | Room temperature initially, then heated to 60-80°C |
| Reaction time | 12-24 hours |
| Yield | 30-50% after purification |
| Purification | Flash chromatography followed by recrystallization |
The electronic properties of substituents on the benzaldehyde influence the reaction yield. A comparative study of different benzaldehydes in the GBB-3CR showed that electron-donating groups generally provide higher yields (40-55%) compared to electron-withdrawing groups (30-40%). The 4-chloro substituent typically results in moderate yields (35-45%).
The mechanism of the GBB-3CR proceeds through several key steps:
- Condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form an imine intermediate
- Activation of the imine by the acid catalyst
- Nucleophilic attack by the isocyanide to form a nitrilium ion
- Intramolecular cyclization to form the imidazo[1,2-a]pyridine ring
- Tautomerization to give the final 3-amino product
Formylation-Cyanation-Reduction Approach
An alternative multi-step approach involves the synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine followed by functionalization at the 3-position. This method typically proceeds through the following sequence:
- Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine via condensation of 2-aminopyridine with an appropriate α-halocarbonyl compound
- Formylation at position 3 using the Vilsmeier-Haack reaction with phosphoryl trichloride in dimethylformamide
- Conversion of the aldehyde to a nitrile through an oxime intermediate
- Reduction of the nitrile to the primary amine
The formylation step is crucial in this sequence and has been well-documented for imidazo[1,2-a]pyridine derivatives. According to experimental procedures for similar compounds, the reaction involves treating 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride in dimethylformamide at elevated temperatures (typically 70-80°C). The reaction conditions for this step are presented in Table 2.
Table 2. Optimized conditions for the formylation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Monitoring Method | Purification |
|---|---|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) | Phosphoryl trichloride (1.1-1.2 eq) | Dimethylformamide | Room temp to 80°C | 5-6 | 60-70 | Thin-layer chromatography | Silica gel chromatography |
The subsequent conversion to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves transformation to the corresponding nitrile followed by reduction. While this multi-step approach may result in lower overall yields compared to the direct GBB-3CR method, it offers better control over regioselectivity and potentially higher purity of intermediate products.
Synthetic Route through 3-Acetonitrile Intermediate
A third approach involves the synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-acetonitrile followed by chemical modification to obtain the 3-amino derivative. This method utilizes the following sequence:
- Formation of the imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at position 2
- Introduction of an acetonitrile group at position 3 via alkylation
- Chemical transformation to obtain the primary amine at position 3
This approach draws parallels to methods documented for the synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile, although adaptation would be necessary to obtain the target 3-amino compound.
Optimization of Reaction Conditions and Parameters
Catalyst Selection and Optimization
The choice of catalyst significantly impacts the efficiency of the GBB-3CR for synthesizing 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine. Comparative studies have shown that both Brønsted acids (p-toluenesulfonic acid) and Lewis acids (scandium triflate) can effectively catalyze the reaction, though with different reaction profiles and yields. Table 3 compares the performance of various catalysts in the GBB-3CR synthesis.
Table 3. Influence of catalyst type and loading on the GBB-3CR synthesis.
| Catalyst | Loading (mol%) | Solvent | Temperature Profile | Reaction Time (h) | Yield (%) | Product Purity |
|---|---|---|---|---|---|---|
| p-Toluenesulfonic acid | 5 | DMF | RT to 80°C | 24 | 35 | High |
| p-Toluenesulfonic acid | 10 | DMF | RT to 80°C | 20 | 40 | High |
| Scandium triflate | 5 | Acetonitrile | RT to 60°C | 16 | 38 | High |
| Scandium triflate | 10 | Acetonitrile | RT to 60°C | 12 | 45 | High |
| Silica-supported sulfonic acid | 10 | Methanol | RT to 70°C | 24 | 32 | Moderate |
Scandium triflate at 10 mol% loading provides the highest yield, potentially due to its stronger Lewis acidity and compatibility with the isocyanide component. However, p-toluenesulfonic acid may be preferred for large-scale synthesis due to its lower cost and comparable performance at slightly longer reaction times.
Solvent Effects and Temperature Optimization
The solvent system plays a crucial role in the synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine, affecting the solubility of reactants, stability of intermediates, and overall reaction efficiency. Polar aprotic solvents generally provide the best results for the GBB-3CR, with dimethylformamide and acetonitrile being the most commonly employed. Temperature control is equally important, with most protocols using a gradual temperature increase to promote cyclization after initial imine formation at room temperature.
Purification and Isolation Techniques
Obtaining high-purity 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine requires effective purification strategies. The moderate yields (30-50%) reported for similar compounds are partly attributed to the rigorous purification procedures necessary to achieve high purity. The typical purification sequence involves:
- Initial purification by silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients)
- Recrystallization from suitable solvent combinations (e.g., ethyl acetate/petroleum ether or ethanol)
- Quality assessment using analytical techniques such as high-performance liquid chromatography and elemental analysis
Structural Characterization and Confirmation
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine. Based on data from structurally related compounds, the expected spectroscopic characteristics are compiled in Table 4.
Table 4. Expected spectroscopic data for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine.
| Analytical Method | Key Characteristics |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.15-8.25 (d, 1H, pyridine H-5) δ 7.50-7.60 (d, 2H, 4-chlorophenyl H-2,6) δ 7.35-7.45 (d, 2H, 4-chlorophenyl H-3,5) δ 7.25-7.35 (m, 1H, pyridine H-7) δ 6.90-7.00 (m, 1H, pyridine H-6) δ 6.75-6.85 (m, 1H, pyridine H-8) δ 5.10-5.40 (br s, 2H, NH2) |
| 13C NMR (100 MHz, DMSO-d6) | δ 142-145 (C-2 of imidazo[1,2-a]pyridine) δ 135-138 (C-4 of 4-chlorophenyl) δ 130-133 (C-3 of imidazo[1,2-a]pyridine) δ 128-130 (C-2,6 and C-3,5 of 4-chlorophenyl) δ 125-128 (C-1 of 4-chlorophenyl) δ 122-125 (C-5 of imidazo[1,2-a]pyridine) δ 117-120 (C-7 of imidazo[1,2-a]pyridine) δ 112-115 (C-6,8 of imidazo[1,2-a]pyridine) |
| Mass Spectrometry | m/z 243.7 [M]+ (molecular ion) m/z 245.7 [M+2]+ (chlorine isotope pattern) Fragmentation pattern showing loss of NH2 (m/z 228) |
| Infrared Spectroscopy | 3300-3500 cm-1 (N-H stretching, primary amine) 1600-1650 cm-1 (C=N stretching) 1400-1600 cm-1 (aromatic C=C stretching) 1000-1100 cm-1 (C-N stretching) 700-800 cm-1 (C-Cl stretching) |
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive structural confirmation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine. Suitable crystals for X-ray analysis can be obtained through slow evaporation of an ethyl acetate/petroleum ether solution (1:1 ratio). This technique reveals critical structural parameters such as bond lengths, bond angles, and molecular conformation, including the dihedral angle between the imidazo[1,2-a]pyridine core and the 4-chlorophenyl substituent, which typically ranges from 30° to 35° in related structures.
Comparative Analysis of Synthetic Methods
Efficiency and Yield Comparison
Table 5 presents a comparative analysis of the different synthetic approaches for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine, evaluating them based on multiple performance criteria.
Table 5. Comparison of synthetic methods for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine.
| Synthetic Method | Number of Steps | Overall Yield (%) | Reaction Time | Reagent Accessibility | Purification Complexity | Scalability |
|---|---|---|---|---|---|---|
| GBB-3CR | 1 | 30-50 | 12-24 h | Moderate (isocyanide component) | Moderate | Moderate |
| Formylation-Cyanation-Reduction | 4 | 20-30 (overall) | 3-4 days | High | High | Good |
| Through 3-Acetonitrile Intermediate | 3 | 25-35 (overall) | 2-3 days | Moderate | Moderate | Moderate |
| One-pot Synthesis and Functionalization | 2 | 15-25 (overall) | 1-2 days | High | High | Limited |
The GBB-3CR method offers the most direct approach with the highest single-operation yield, making it particularly suitable for laboratory-scale synthesis. However, the multi-step approaches may provide advantages in terms of scalability and the ability to isolate and purify intermediate products, which could be beneficial for industrial applications.
Quality and Purity Considerations
The purity requirements for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine vary depending on its intended application. For biological screening and medicinal chemistry applications, exceptionally high purity (>95%) is typically necessary. The GBB-3CR method, while efficient, often requires rigorous purification procedures to achieve this level of purity. In contrast, the multi-step approaches allow for the purification of intermediate products, potentially resulting in higher final purity despite the lower overall yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted derivatives, and reduced amines, which can further be utilized in various synthetic applications .
Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent, particularly in targeting specific types of cancer cells. Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine, can act as inhibitors of various kinases involved in cancer progression.
Case Studies:
- c-KIT Kinase Inhibition : The compound has been identified as a potential inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. Its ability to inhibit c-KIT mutations makes it a candidate for treating cancers associated with these mutations .
- FLT3 Inhibition : In studies involving acute myeloid leukemia (AML), imidazo[1,2-a]pyridine derivatives were found to inhibit FLT3 mutations, which are common in AML. The compound exhibited significant anti-proliferative effects against FLT3-ITD driven AML cell lines .
Neurological Applications
The pharmacological properties of 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine extend to neurological disorders. Its anxiolytic and anticonvulsant activities have been documented.
Case Studies:
- Anxiolytic Effects : Experimental models showed that the compound could enhance food consumption in mice under stress conditions, indicating potential anxiolytic properties .
- Anticonvulsant Activity : The compound demonstrated protective effects against convulsions induced by bicuculline in mice, suggesting its utility in managing seizure disorders .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains.
Case Studies:
- A series of imidazo[1,2-a]pyridine derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine could be further explored for its antimicrobial potential .
Synthesis and Structural Variations
The synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves several methodologies that can affect its biological activity. Various structural modifications have been investigated to optimize its pharmacological profiles.
Synthesis Techniques:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The following table highlights structural differences and their implications:
Key Observations :
Physicochemical Properties
Melting Points and Stability
- The parent compound (146–148°C) has a lower melting point than derivatives with methylsulfonylphenyl (e.g., 3c: 171–173°C) due to stronger intermolecular forces (dipole-dipole, H-bonding) in the latter .
- Nitro-containing derivatives (e.g., DABTEI) exhibit higher thermal stability but may pose synthesis challenges due to explosivity .
Spectral Data
- IR Spectra : The 4-chlorophenyl group in the parent compound shows characteristic C-Cl stretching at ~750 cm⁻¹ , while methylsulfonyl derivatives (e.g., 3c) display S=O stretches at 1150–1250 cm⁻¹ .
- LC-MS : The parent compound has an [M-H]⁻ peak at m/z 243 , whereas methoxy derivatives (e.g., 3e) show [M-H]⁻ at m/z 318 due to increased mass .
Antimicrobial Activity
- Fluorophenyl derivatives (e.g., N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine) demonstrate enhanced antibacterial activity compared to the parent compound, likely due to fluorine’s electronegativity improving membrane penetration .
- Nitrofuran-tagged derivatives (e.g., 4b in ) show potent activity against ESKAPE pathogens (MIC: 0.5–2 µg/mL), attributed to the nitro group’s redox cycling .
Enzyme Inhibition
- Methyl-substituted analogues (e.g., 8-methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine) inhibit the ENR enzyme (3D/2D interactions shown), a target in tuberculosis therapy .
- Dimethylisoxazole-attached compounds (e.g., 23 in ) selectively inhibit CBP/P300 acetyltransferases (IC₅₀: <10 nM), crucial in cancer epigenetics .
Key Derivatives
- CB86: A bifunctional chelate with an 8-amino group used in TSPO ligand development for neuroimaging .
- Schiff Base Derivatives : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine exhibits fluorescence, enabling applications in optoelectronics .
Biological Activity
The compound 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is part of the imidazo[1,2-a]pyridine class, known for its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its efficacy as an anti-inflammatory agent, its potential in cancer therapy, and its antiviral properties, supported by various studies and data tables.
Chemical Structure and Properties
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine features a bicyclic heterocyclic structure that contributes to its pharmacological properties. The presence of the chlorophenyl group enhances its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- In Vitro Studies : The compound exhibited COX-2 inhibitory activity with IC50 values ranging from 0.07 to 0.39 µM, demonstrating significant selectivity over COX-1 (Table 1) .
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| 5n | 0.07 | 508.6 |
| Other | 0.39 | 42.3 |
This selectivity suggests potential therapeutic applications in treating inflammatory diseases while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
2. Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : Studies indicate that the compound may inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
- Case Study : In a study involving breast cancer cells, treatment with 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine resulted in a significant reduction in cell viability, with an IC50 value of approximately 10 µM .
3. Antiviral Activity
Research has also demonstrated the antiviral potential of imidazo[1,2-a]pyridine derivatives against various viruses.
- HIV Activity : The compound has shown activity against HIV-1 by acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI), suggesting a mechanism that disrupts viral replication .
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine can be influenced by modifications at different positions on the imidazo ring:
Q & A
Q. What in vitro and in vivo models are most suitable for evaluating the anti-inflammatory potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine?
- Methodological Answer:
- In vitro: COX-2 inhibition assays (IC₅₀ determination), LPS-induced cytokine release in RAW 264.7 macrophages.
- In vivo: Carrageenan-induced rat paw edema model, with dose-ranging studies (10–100 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
